molecular formula C10H7BrFNO B1437389 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one CAS No. 176912-29-1

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Numéro de catalogue: B1437389
Numéro CAS: 176912-29-1
Poids moléculaire: 256.07 g/mol
Clé InChI: ZYDYBCDPBZBCEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one (CAS 176912-29-1) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol, this compound is characterized by a quinolin-2-one scaffold substituted with a reactive bromomethyl group at the 4-position and a fluorine atom at the 8-position . The bromomethyl group is a versatile handle for further chemical transformation, enabling the construction of more complex molecular architectures through nucleophilic substitution reactions, such as alkylations, to explore structure-activity relationships. The incorporation of fluorine is a common strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and binding affinity. Quinolin-2-one and quinolin-4-one cores are recognized as privileged structures in pharmacology, with derivatives demonstrating a broad spectrum of biological activities . These include serving as the foundation for numerous antibacterial agents for over four decades. More recently, scientific interest has expanded to their potent antiproliferative effects, with research highlighting their potential as anticancer agents by inducing apoptosis and inhibiting angiogenesis in various cancer models . Furthermore, quinolinone derivatives are being investigated as inhibitors of key enzymatic targets, such as inducible nitric oxide synthase (iNOS) and PARP1, indicating their utility in developing therapies for inflammatory diseases, neural trauma, and for potentiating cancer chemotherapy . This compound is presented as a solid and is intended For Research Use Only. It is not for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

4-(bromomethyl)-8-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-5-6-4-9(14)13-10-7(6)2-1-3-8(10)12/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDYBCDPBZBCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655309
Record name 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176912-29-1
Record name 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Preparation Methods of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

General Synthetic Strategy

The preparation of this compound typically involves a two-step process:

A representative method is adapted from the preparation of related 4-bromomethylquinoline-2(1H)-one compounds, with modifications to accommodate the 8-fluoro substituent.

Detailed Stepwise Preparation

Step 1: Bromination of α-Acetylacetanilide Derivative
  • Starting Material : α-Acetylacetanilide derivative corresponding to the 8-fluoroquinolinone scaffold.
  • Solvent : Organic solvents such as ethylene dichloride, chloroform, or methylene dichloride are used, with the solvent weight being 4 to 8 times that of the starting material.
  • Bromine Addition : Bromine is added in two portions:
    • The first portion constitutes 60–70% of the total bromine amount, added dropwise under heating to initiate bromination.
    • After completion of the initial reaction, the remaining bromine is added while cooling the mixture to 20–30°C to complete bromination.
  • Reaction Monitoring : The reaction is monitored until completion, ensuring minimal formation of side bromide products.
  • Isolation : The solvent is evaporated, water is added to the crude reaction mixture, and the pH is adjusted to 6–7 using alkali (e.g., sodium hydroxide, sodium carbonate).
  • Purification : The mixture is centrifuged and washed to neutral pH, then recrystallized from alcohol (weight of alcohol 4–8 times the starting material) to yield the acetyl bromide intermediate.
Step 2: Cyclization and Final Product Formation
  • Acetyl Bromide Intermediate : The isolated acetyl bromide derivative is slowly added to concentrated sulfuric acid (vitriol oil) at 0–20°C.
  • Reaction Conditions : The mixture is maintained at 5–20°C for about 3 hours to promote cyclization and formation of the quinolinone core.
  • Quenching : The reaction solution is then added dropwise to cold water (6–10 times the weight of the acetyl bromide), stirred, centrifuged, and washed.
  • Neutralization : The solid product is suspended in water, and the pH is adjusted to 6–7 using alkali.
  • Final Purification : The crude product is recrystallized from alcohol (6–10 times the weight of acetyl bromide), stirred for 2 hours at 10–40°C, cooled to 0–5°C, centrifuged, and dried to obtain pure this compound.

Reaction Parameters and Yields

Parameter Range/Value
Organic solvent weight ratio 4–8 times α-acetylacetanilide
Bromine molar ratio to substrate 1:1 to 1.3:1
Bromine addition split 60–70% first portion, remainder second
Temperature during bromination Initial heating, then cooled to 20–30°C
pH adjustment after bromination 6–7
Sulfuric acid to acetyl bromide mass ratio 6:1 to 20:1
Temperature during cyclization 0–20°C (addition), 5–20°C (reaction)
Water to acetyl bromide weight 6–10 times
Alcohol to acetyl bromide weight 6–10 times
Final product yield 90–93%
Purity (HPLC) 99.3–99.6%

Example Experimental Data

Batch Size (g) Yield (%) Purity (%) Bromide Impurity (%) Drying Temp (°C) Notes
50 90.0 99.3 0.18 50 (vacuum) Washed with cold isopropanol
43 92.4 99.5 0.14 50 (vacuum) Washed with dehydrated alcohol
269.7 93.0 99.6 0.13 50 (vacuum) Large scale, methyl alcohol recrystallization

Research Findings and Analysis

  • The two-step bromination and cyclization method provides a high-yield and high-purity route to this compound suitable for industrial scale production.
  • Controlled addition of bromine in two stages minimizes side reactions and bromide impurities.
  • Temperature control during bromination and cyclization is critical to optimize yield and purity.
  • pH adjustment steps ensure removal of acidic impurities and facilitate product isolation.
  • Alcohol recrystallization is effective for final purification, with choice of alcohol (methanol, isopropanol) influencing yield and purity slightly.
  • The method is adaptable to different scales, from laboratory to industrial production, with consistent results.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
Bromination α-Acetylacetanilide, bromine (1–1.3 eq.), organic solvent (4–8x), temp: heat then 20–30°C Introduce bromomethyl group Acetyl bromide intermediate
Workup & pH Adjustment Water, alkali (NaOH, Na2CO3), pH 6–7 Neutralize and isolate intermediate Purified acetyl bromide
Cyclization Acetyl bromide, sulfuric acid (6–20x), temp: 0–20°C Cyclize to quinolinone core Reaction solution
Quenching & Isolation Water (6–10x), pH adjustment to 6–7 Precipitate and purify product Crude this compound
Recrystallization Alcohol (6–10x), temp: 10–40°C stirring, then 0–5°C cooling Final purification Pure product (90–93% yield)

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, which can be further functionalized for specific applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one is C_10H_7BrFNO, with a molecular weight of approximately 256.07 g/mol. The synthesis typically involves bromination and fluorination reactions, which can yield high-purity products suitable for industrial applications. Common methods include the use of bromine or brominating agents for bromination and Selectfluor or N-fluorobenzenesulfonimide for fluorination.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its derivatives have shown efficacy against various pathogens, including bacteria and fungi. The presence of the bromomethyl group enhances its interaction with microbial targets, potentially leading to improved therapeutic outcomes.

Inhibition of Immune Signaling Pathways
This compound has demonstrated potential as an inhibitor of specific enzymes and proteins involved in immune signaling pathways. Studies suggest that it can selectively bind to proteins associated with T cell receptor signaling, which plays a crucial role in modulating immune responses. Such interactions may offer therapeutic avenues for autoimmune diseases.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various pathogens
Immune ModulationInhibits T cell receptor signaling
AntiparasiticPotential activity against Plasmodium

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of quinoline derivatives, this compound was found to inhibit the growth of several bacterial strains. The mechanism was attributed to its ability to disrupt cellular processes in microbial cells, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Immune Response Modulation
Research involving animal models indicated that derivatives of this compound could effectively modulate immune responses in conditions such as rheumatoid arthritis. Administering optimized doses resulted in a significant reduction in disease severity, suggesting its potential as a therapeutic agent for autoimmune disorders.

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material sciences. Its ability to form complexes with metal ions can be exploited in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name: 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
  • CAS Number : 4876-10-2
  • Molecular Formula: C₁₀H₈BrFNO
  • Molecular Weight : 238.08 g/mol
  • Structural Features: A quinolin-2(1H)-one core substituted with a bromomethyl group at position 4 and a fluorine atom at position 8.

Physicochemical Properties :

  • XLogP3 : 1.4 (moderate hydrophobicity)
  • Topological Polar Surface Area (TPSA) : 29.1 Ų
  • Hydrogen Bond Donors/Acceptors: 1/2
  • Rotatable Bonds : 1 .

Synthetic Utility : The bromomethyl group at position 4 enables nucleophilic substitution reactions, facilitating derivatization for drug discovery (e.g., coupling with arylpiperazines or thiols) .

Comparison with Structurally Similar Quinolinones

Halogen-Substituted Quinolinones

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Differences vs. Target Compound
5-Bromo-8-fluoroquinolin-2(1H)-one 1215767-80-8 Br (C5), F (C8) C₉H₅BrFNO 242.04 1.9 Bromine at C5 instead of bromomethyl at C4; higher hydrophobicity .
8-Bromo-7-fluoroquinolin-2(1H)-one 1001322-86-6 Br (C8), F (C7) C₉H₅BrFNO 242.04 2.1 Halogen positions reversed; altered electronic effects .
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one 1420794-60-0 Br (C8), F (C6), CH₃ (C5) C₁₀H₇BrFNO 256.08 2.3 Additional methyl group increases steric bulk .

Key Observations :

  • Positional Effects: Fluorine at C8 (target compound) vs.
  • Functional Group Impact : Bromomethyl at C4 (target) enhances reactivity compared to bromine at C5 or C8 in analogues .

Methoxy- and Methyl-Substituted Analogues

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Differences vs. Target Compound
4-Bromomethyl-6-methoxy-2(1H)-quinolinone 23976-51-4 BrCH₂ (C4), OCH₃ (C6) C₁₁H₁₀BrNO₂ 268.11 1.8 Methoxy group at C6 increases electron density; reduced TPSA .
8-Fluoro-1-methylquinolin-2(1H)-one 1341609-10-6 F (C8), CH₃ (N1) C₁₀H₈FNO 177.18 1.6 Methylation at N1 reduces hydrogen-bonding capacity .

Key Observations :

  • Electron-Donating Groups : Methoxy (C6) or methyl (N1) substituents decrease electrophilicity compared to the bromomethyl group (C4) in the target compound.
  • Biological Implications : Methoxy groups may enhance membrane permeability but reduce target binding specificity .

Cytotoxic Activity

  • Piperazine-Quinoline Derivatives: Compounds like RB1 (trifluoromethoxy-substituted) derived from 4-(bromomethyl)quinolin-2(1H)-one show moderate cytotoxicity against breast cancer cells. The fluorine at C8 in the target compound may similarly enhance bioactivity by improving metabolic stability .

Enzyme Inhibition

  • Hepatocyte NOS Targeting: Analogues with difluoro substitutions (e.g., 7,8-difluoroquinolin-2(1H)-one) demonstrate selective enzyme inhibition. The 8-fluoro substituent in the target compound may confer analogous advantages in drug design .

Activité Biologique

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromomethyl group at the 4-position and a fluorine atom at the 8-position of the quinoline ring. This compound has garnered attention for its biological activities, particularly as an enzyme inhibitor and in modulating immune responses.

  • Molecular Formula : C10H7BrFNO
  • Molecular Weight : Approximately 256.07 g/mol
  • Structure : The compound features a bicyclic structure characteristic of quinolines, which enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Reaction of quinoline derivatives with bromine or brominating agents.
  • Fluorination : Utilization of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

These methods yield high purity and are suitable for industrial applications due to their efficiency and scalability.

Biological Activity

This compound exhibits a range of biological activities, particularly:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in immune signaling pathways. It can selectively bind to proteins that modulate immune responses, such as suppressor of T cell receptor signaling proteins.
  • Anticancer Properties : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation, particularly in cells with mutations in BRCA1/2 genes, suggesting potential applications in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The presence of bromine and fluorine substituents enhances the binding affinity to target proteins, potentially improving solubility and bioactivity.
  • Modulation of Immune Responses : By inhibiting specific enzymes, the compound may influence immune signaling pathways, leading to altered immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Table 1: Comparison of Biological Activities

Compound NameCAS NumberActivity Description
This compound176912-29-1Potential inhibitor of immune signaling proteins
7-Amino-4-methylquinolin-2(1H)-one1984099-4Inhibitor of cancer cell proliferation
N-(3-Bromo-5-ethylphenyl)acetamide12315867-8Modulates enzyme activity

These compounds share structural similarities with this compound and exhibit comparable biological activities, highlighting the importance of structural features in determining bioactivity.

Interaction Studies

Research indicates that interaction studies employing techniques like surface plasmon resonance or isothermal titration calorimetry are crucial for understanding how this compound interacts with biological targets. These studies quantify binding affinities and kinetics, providing insights into the compound's mechanism of action.

Q & A

Q. What are the common synthetic routes for 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized quinolinone scaffold. A general approach includes:

  • Step 1: Fluorination at the 8-position of the quinoline core using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions.
  • Step 2: Bromomethylation at the 4-position via radical-initiated bromination or nucleophilic substitution. For example, reacting the intermediate with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) .
  • Step 3: Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) to isolate the product. Confirmation of regioselectivity is critical, as competing bromination at other positions may occur.

Reference: Similar bromomethylation strategies are described for 8-(bromomethyl)quinoline derivatives in inhibitor synthesis .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the bromomethyl (-CH2_2Br) and fluorine substituents. Key signals include:
    • 1H^1H-NMR: Downfield shift (~4.3–4.5 ppm) for the -CH2_2Br group and coupling patterns for the fluorine atom.
    • 19F^{19}F-NMR: A singlet near -120 ppm for the 8-fluoro substituent.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.
  • HPLC-PDA: Use a C18 column (ACN/water mobile phase) to assess purity (>95%) and detect trace byproducts.

Note: Sigma-Aldrich does not provide analytical data for related compounds, necessitating in-house validation .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Storage: Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.
  • Handling: Avoid prolonged exposure to moisture or light, as the bromomethyl group is susceptible to hydrolysis (forming hydroxymethyl derivatives) or elimination reactions.
  • Stability Monitoring: Conduct periodic NMR or TLC checks to detect decomposition.

Reference: Guidelines for handling bromomethylquinoline derivatives emphasize moisture-sensitive storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during derivatization?

Methodological Answer:

  • Temperature Control: Maintain reactions at 0–4°C during bromomethylation to suppress radical chain termination side products.
  • Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis.
  • Catalyst Screening: Test Lewis acids (e.g., ZnBr2_2) to enhance regioselectivity in cross-coupling reactions.
  • Byproduct Analysis: Employ LC-MS to identify and quantify impurities (e.g., debrominated or dimerized products).

Reference: Optimized conditions for sulfonamide inhibitors using bromomethylquinoline derivatives highlight solvent and catalyst roles .

Q. What analytical strategies resolve contradictions in NMR data for bromomethyl-substituted quinolones?

Methodological Answer:

  • 2D NMR Techniques: Use 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous signals, particularly distinguishing between -CH2_2Br and aromatic protons.
  • Variable Temperature NMR: Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C) to reduce rotational barriers.
  • Isotopic Labeling: Introduce 19F^{19}F- or 81Br^{81}Br-enriched reagents to track coupling interactions.

Reference: Contradictions in spectral data for similar compounds require multi-technique validation .

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: The bromomethyl group acts as a leaving group, enabling Pd-catalyzed coupling with aryl boronic acids. Optimize ligand systems (e.g., SPhos) to enhance turnover.
  • Nucleophilic Substitution: React with amines or thiols to form functionalized derivatives (e.g., prodrug candidates).
  • Mechanistic Studies: Use DFT calculations to evaluate the energy barrier for C-Br bond cleavage, which is higher than aryl bromides but lower than aliphatic chlorides.

Reference: Bromomethyl groups in related quinoline derivatives show utility in synthesizing bioactive molecules .

Q. What role does this compound play in pharmaceutical impurity profiling?

Methodological Answer:

  • Impurity Identification: Use as a reference standard to trace bromomethyl-related degradation products in APIs (Active Pharmaceutical Ingredients).
  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation pathways via LC-MS/MS.
  • Quantitative Analysis: Develop validated UPLC methods with LOQ (Limit of Quantitation) <0.1% to monitor impurity levels.

Reference: The compound is listed as a drug impurity reference in pharmaceutical analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.